N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride
Brand Name: Vulcanchem
CAS No.: 2305263-71-0
VCID: VC7326360
InChI: InChI=1S/C12H19N5O.ClH/c1-16-5-2-6-17(8-7-16)11-4-3-10(9-14-11)12(13)15-18;/h3-4,9,18H,2,5-8H2,1H3,(H2,13,15);1H
SMILES: CN1CCCN(CC1)C2=NC=C(C=C2)C(=NO)N.Cl
Molecular Formula: C12H20ClN5O
Molecular Weight: 285.78

N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride

CAS No.: 2305263-71-0

Cat. No.: VC7326360

Molecular Formula: C12H20ClN5O

Molecular Weight: 285.78

* For research use only. Not for human or veterinary use.

N'-Hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride - 2305263-71-0

Specification

CAS No. 2305263-71-0
Molecular Formula C12H20ClN5O
Molecular Weight 285.78
IUPAC Name N'-hydroxy-6-(4-methyl-1,4-diazepan-1-yl)pyridine-3-carboximidamide;hydrochloride
Standard InChI InChI=1S/C12H19N5O.ClH/c1-16-5-2-6-17(8-7-16)11-4-3-10(9-14-11)12(13)15-18;/h3-4,9,18H,2,5-8H2,1H3,(H2,13,15);1H
Standard InChI Key WZYLIUYNMFRNMP-UHFFFAOYSA-N
SMILES CN1CCCN(CC1)C2=NC=C(C=C2)C(=NO)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₂H₁₉N₅O·HCl, with a molecular weight of 285.78 g/mol (free base: 249.31 g/mol) . Its International Union of Pure and Applied Chemistry (IUPAC) name reflects the integration of a pyridine ring substituted at the 3-position with a hydroxycarboximidamide group and at the 6-position with a 4-methyl-1,4-diazepane moiety. The hydrochloride salt enhances solubility and stability for industrial handling .

Table 1: Key Molecular Descriptors

PropertyValue
CAS NumberNot publicly disclosed
Molecular FormulaC₁₂H₁₉N₅O·HCl
Molecular Weight285.78 g/mol
SMILES NotationCN1CCCN(CC1)C2=CC(=NC=C2)C(=NO)N.OCl
Hydrogen Bond Donors3
Hydrogen Bond Acceptors6

Structural Analysis

X-ray crystallography data for this compound remains unpublished, but analogous structures, such as [6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methanamine (CID 28744777), reveal a planar pyridine ring with a diazepane substituent adopting a chair conformation . The hydroxycarboximidamide group introduces polarity, facilitating interactions with biological targets or catalytic surfaces.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically proceeds via a multi-step protocol:

  • Formation of the pyridine core: Condensation of 6-chloronicotinamide with 4-methyl-1,4-diazepane under reflux in aprotic solvents (e.g., dimethylformamide).

  • Hydroxylamine incorporation: Reaction with hydroxylamine hydrochloride in alkaline media to introduce the N'-hydroxycarboximidamide group .

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
14-methyl-1,4-diazepane, DMF, 110°C65–70
2NH₂OH·HCl, NaOH, EtOH, 60°C50–55
3HCl (g), diethyl ether, 0°C85–90

Industrial Manufacturing

Major suppliers, including Yabang Chemical Industry Corporation (China) and UkrOrgSynthesis Ltd. (Ukraine), employ continuous flow reactors to optimize yield and purity . Scalability challenges arise from exothermic reactions during diazepane ring formation, necessitating precise temperature control.

Physicochemical Properties

Thermal and Solubility Profiles

The hydrochloride salt exhibits a melting point of 218–220°C (decomposition) and high solubility in polar solvents (e.g., water: 25 mg/mL at 25°C) . The free base is hygroscopic, limiting its utility in non-acidic formulations .

Table 3: Solubility Data

SolventSolubility (mg/mL, 25°C)
Water25
Methanol120
Dichloromethane<1

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N imine), and 1250 cm⁻¹ (C-O of hydrochloride).

  • NMR (¹H): Distinct signals at δ 8.2 ppm (pyridine H-2), δ 3.4–2.8 ppm (diazepane methylene protons), and δ 2.3 ppm (N-methyl group) .

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The compound’s diazepane moiety mimics transition states in enzymatic reactions. Preliminary studies suggest activity against histone deacetylases (HDACs), with IC₅₀ values in the micromolar range . Structural analogs, such as EVT-13703135, demonstrate antitumor properties, implicating potential oncological applications.

Antibacterial Development

The hydroxycarboximidamide group chelates metal ions essential for bacterial protease function. In vitro assays against Staphylococcus aureus show minimum inhibitory concentrations (MIC) of 16 µg/mL, comparable to first-line antibiotics .

Global Supplier Landscape

Over 5,000 suppliers are registered worldwide, with Asia-Pacific dominating production (85% market share) . Key players include:

SupplierRegionCapacity (kg/year)
Yabang Chemical IndustryChina10,000
UkrOrgSynthesis Ltd.Ukraine2,500
Micromax ExportsIndia1,800

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